N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13373612
InChI: InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2
SMILES: C1CC1N(CCN)CC2=CC=C(C=C2)Cl
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13373612

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine -

Specification

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name N'-[(4-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine
Standard InChI InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2
Standard InChI Key VCHKXVRQPIRIAK-UHFFFAOYSA-N
SMILES C1CC1N(CCN)CC2=CC=C(C=C2)Cl
Canonical SMILES C1CC1N(CCN)CC2=CC=C(C=C2)Cl

Introduction

N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is an organic compound featuring a cyclopropyl group and a 4-chloro-benzyl group attached to an ethane-1,2-diamine backbone. This compound has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities.

Synthesis Methods

The synthesis of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and yield of the product. Industrial production may employ continuous flow processes for better scalability and efficiency.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: With reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the 4-chloro-benzyl group.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, Chromium trioxideCorresponding oxides
ReductionLithium aluminum hydride, Sodium borohydrideAmines or reduced derivatives
SubstitutionSodium hydroxide, Potassium tert-butoxideSubstituted derivatives

Biological Activity and Applications

N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used as an intermediate in the synthesis of complex organic molecules and has potential applications in medicine as a therapeutic agent.

Application FieldPotential Use
ChemistryIntermediate for complex organic molecules
BiologyAntimicrobial and antifungal properties
MedicineTherapeutic agent for various diseases
IndustryProduction of specialty chemicals and materials

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors and altering their activity. This interaction can lead to various biological effects, though the exact pathways and targets are still under investigation.

Comparison with Similar Compounds

N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is unique due to its combination of the cyclopropyl and 4-chloro-benzyl groups. Similar compounds, such as N-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene and 4-Chloro-benzyl-piperidine-4-carboxylic acid, have different core structures and properties.

Compound NameStructureBiological Activity
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamineCyclopropyl and 4-chloro-benzyl groupsPotential neuroleptic and antimicrobial
N-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylideneDifferent core structureLower biological activity
4-Chloro-benzyl-piperidine-4-carboxylic acidPiperidine ring instead of cyclopropylDifferent reactivity

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